molecular formula C15H20O3 B13057643 Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

Cat. No.: B13057643
M. Wt: 248.32 g/mol
InChI Key: GMLZZSUWLNJKKY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of a cyclobutyl ring substituted with a 4-methoxyphenyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

    Esterification: The final step involves the esterification of the cyclobutyl intermediate with ethyl acetate under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in a basic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate can be compared with other similar compounds, such as:

    Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the cyclobutyl ring.

    Cyclobutyl acetate: Contains the cyclobutyl ring but lacks the 4-methoxyphenyl group.

    4-Methoxyphenylcyclobutane: Contains the cyclobutyl ring and 4-methoxyphenyl group but lacks the ester functionality.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)cyclobutyl]acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)10-11-8-13(9-11)12-4-6-14(17-2)7-5-12/h4-7,11,13H,3,8-10H2,1-2H3

InChI Key

GMLZZSUWLNJKKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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